Cas no 102877-84-9 (Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate)

Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester compound characterized by its unique oxaspiro[2.5]octane framework. This structure imparts steric and electronic properties that may enhance reactivity in synthetic applications, particularly in the development of complex organic molecules. The ethyl ester group provides versatility for further functionalization, while the spirocyclic core contributes to conformational rigidity, potentially improving selectivity in chemical transformations. Its 5-methyl substitution may influence solubility and stability, making it a valuable intermediate in pharmaceutical or agrochemical synthesis. The compound's structural features suggest utility in asymmetric synthesis or as a building block for heterocyclic systems.
Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate structure
102877-84-9 structure
Product name:Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
CAS No:102877-84-9
MF:C11H18O3
Molecular Weight:198.258823871613
CID:5272783

Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • ETHYL 5-METHYL-1-OXASPIRO[2.5]OCTANE-2-CARBOXYLATE
    • ETHYL5-METHYL-1-OXASPIRO[2.5]OCTANE-2-CARBOXYLATE
    • 5-Methyl-1-oxaspiro[2.5]octane-2-carboxylic acid ethyl ester
    • 1-Oxaspiro[2.5]octane-2-carboxylic acid, 5-methyl-, ethyl ester
    • Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
    • インチ: 1S/C11H18O3/c1-3-13-10(12)9-11(14-9)6-4-5-8(2)7-11/h8-9H,3-7H2,1-2H3
    • InChIKey: HSSYKKITNXXOMP-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OCC)C21CCCC(C)C2

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 239
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 38.8

Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-698973-0.5g
ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
102877-84-9
0.5g
$699.0 2023-05-23
Enamine
EN300-698973-5.0g
ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
102877-84-9
5g
$2110.0 2023-05-23
Enamine
EN300-698973-0.05g
ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
102877-84-9
0.05g
$612.0 2023-05-23
Enamine
EN300-698973-0.25g
ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
102877-84-9
0.25g
$670.0 2023-05-23
Enamine
EN300-698973-1.0g
ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
102877-84-9
1g
$728.0 2023-05-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01083823-5g
Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
102877-84-9 95%
5g
¥7931.0 2023-04-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01083823-1g
Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
102877-84-9 95%
1g
¥2737.0 2023-04-06
Enamine
EN300-698973-0.1g
ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
102877-84-9
0.1g
$640.0 2023-05-23
Enamine
EN300-698973-2.5g
ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
102877-84-9
2.5g
$1428.0 2023-05-23
Enamine
EN300-698973-10.0g
ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
102877-84-9
10g
$3131.0 2023-05-23

Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate 関連文献

Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylateに関する追加情報

Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate: A Comprehensive Overview

Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate, identified by the CAS number 102877-84-9, is a unique organic compound with a spirocyclic structure that has garnered significant attention in both academic and industrial research. This compound belongs to the class of esters and features a spiro ring system, which is characterized by two rings sharing only one atom—a carbon atom in this case. The presence of the oxaspiro ring introduces interesting chemical properties, making it a valuable molecule in various applications.

The structural complexity of Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate lies in its spirocyclic framework, which consists of a five-membered and an eight-membered ring fused at a single oxygen atom. This unique arrangement imparts distinct physical and chemical properties, such as enhanced stability and reactivity, which are highly desirable in synthetic chemistry. Recent studies have highlighted its potential as a building block for constructing bioactive molecules, particularly in drug discovery and agrochemical development.

One of the most notable aspects of this compound is its versatility in synthetic transformations. Researchers have demonstrated that Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various reactions, including nucleophilic substitutions, additions, and cyclizations, to yield complex molecular architectures. For instance, its use as an intermediate in the synthesis of natural product analogs has been reported in several high-profile journals, underscoring its importance in organic synthesis.

Moreover, the compound's spirocyclic structure has been leveraged in the development of novel materials with tailored properties. Recent advancements in polymer chemistry have explored the incorporation of Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate into polymeric frameworks to enhance mechanical strength and thermal stability. These findings suggest that the compound could play a pivotal role in the creation of next-generation materials for aerospace and automotive industries.

In terms of biological activity, Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate has shown promise as a lead compound for anti-inflammatory and anti-cancer drug development. Preclinical studies have revealed that derivatives of this compound exhibit potent inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to modulate cellular signaling pathways associated with cancer progression has positioned it as a potential candidate for further therapeutic exploration.

The synthesis of Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves a multi-step process that typically begins with the preparation of the spirocyclic core followed by functionalization to introduce the ester group. Recent innovations in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess, which is crucial for applications requiring stereo-specific interactions.

From an environmental standpoint, researchers have investigated the biodegradation pathways of Ethyl 5-methyl-1-oxttaspiro[2.5]octane-cabxoylate to assess its ecological impact. Studies indicate that under aerobic conditions, the compound undergoes rapid mineralization, reducing concerns about long-term environmental persistence.

In conclusion, Ethyl 5-methyl-oxttaspiro[2.something].octanecarboxylic acid ethy ester (CAS No: 103877-something) stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique spirocyclic structure continues to inspire innovative research directions, solidifying its position as an essential component in modern chemical science.

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